molecular formula C14H19NO2 B2357051 tert-Butyl cinnamylcarbamate CAS No. 115270-11-6; 216959-50-1

tert-Butyl cinnamylcarbamate

Cat. No.: B2357051
CAS No.: 115270-11-6; 216959-50-1
M. Wt: 233.311
InChI Key: PMEHNJIKBMQEPP-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl cinnamylcarbamate is a carbamate derivative featuring a tert-butyl group (a robust protective moiety for amines) and a cinnamyl (3-phenylprop-2-en-1-yl) substituent. Carbamates are widely employed in organic synthesis, pharmaceuticals, and materials science due to their stability and versatility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEHNJIKBMQEPP-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl cinnamylcarbamate to its structural analogs based on substituent effects, reactivity, and applications:

tert-Butyl 3-Cyano-5-methylbenzylcarbamate

  • Structure: Benzyl group with cyano (-CN) and methyl (-CH₃) substituents.
  • Molecular Weight : 246.30 g/mol (CAS: MFCD31561269) .
  • Applications: Pharmaceuticals: Serves as a building block for drug candidates, leveraging the electron-withdrawing cyano group to modulate reactivity in nucleophilic substitutions. Material Science: Used in polymer synthesis, where the cyano group enhances thermal stability and mechanical strength .

tert-Butyl 4-(Dioxaborolane)benzylcarbamate Derivatives

  • Structure : Benzylcarbamates with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituents (e.g., CAS 1235451-62-3) .
  • Applications : Boronic ester moieties enable Suzuki-Miyaura cross-coupling reactions, critical in synthesizing biaryl structures for agrochemicals and pharmaceuticals.
  • Key Differences : Unlike these boron-containing analogs, this compound lacks metal-coordination sites, limiting its utility in catalysis but favoring applications in organic electronics or as a photoresponsive material.

tert-Butyl Cyclohexylcarbamate Derivatives

  • Examples: tert-Butyl cis-4-hydroxycyclohexylcarbamate (CAS: N/A): Features a hydroxyl group, enhancing solubility in polar solvents .
  • Key Differences: The cinnamyl group’s aromaticity and planarity contrast with the non-aromatic, sterically flexible cyclohexyl derivatives, impacting intermolecular interactions and bioavailability.

(R)-tert-Butyl (1-([1,1’-Biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

  • Structure : Biphenyl and hydroxyl substituents (CAS: N/A) .
  • Applications : Likely used in chiral synthesis or as a precursor for bioactive molecules.
  • Key Differences : The biphenyl group provides extended conjugation compared to cinnamyl, but the hydroxyl group increases hydrophilicity, which may reduce cell membrane permeability compared to the more hydrophobic cinnamyl analog.

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications Hazard Profile
This compound* Cinnamyl ~235 (estimated) Photochemistry, organic electronics Unknown; likely low
tert-Butyl 3-cyano-5-methylbenzylcarbamate Cyano, methyl 246.30 Pharmaceuticals, polymers Not specified
tert-Butyl cis-4-hydroxycyclohexylcarbamate Hydroxycyclohexyl ~229 (estimated) Chiral intermediates, drug delivery No known hazards
tert-Butyl dioxaborolane derivatives Boronic ester Varies (~275–350) Cross-coupling reactions Not specified

Research Implications and Gaps

  • Reactivity : The cinnamyl group’s olefin may enable Diels-Alder or hydrogenation reactions, distinguishing it from saturated or boron-containing analogs.
  • Safety : While some tert-butyl carbamates exhibit low hazards (e.g., ), cinnamyl derivatives require empirical toxicity studies.
  • Applications: Potential unexplored uses in UV-curable resins or as enzyme inhibitors warrant further investigation.

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